Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride
Description
Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride (CAS: 2138059-95-5) is a bicyclic amine derivative featuring a four-membered azetidine ring. The compound is structurally characterized by:
- A tert-butyl carboxylate group at position 1 of the azetidine ring.
- Amino (-NH2) and methyl (-CH3) substituents at position 3.
- A hydrochloride salt form, enhancing its stability and solubility in polar solvents.
This compound is primarily utilized as a pharmaceutical intermediate in drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its azetidine scaffold contributes to conformational rigidity, which can improve binding affinity in drug-receptor interactions. Industrial-grade material is available at 90% purity, packaged in 25 kg cardboard drums for large-scale applications .
Properties
IUPAC Name |
tert-butyl 3-amino-3-methylazetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-5-9(4,10)6-11;/h5-6,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYAXFMAPAXEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-amino-3-methylazetidine-1-carboxylate with hydrochloric acid. The tert-butyl ester is first prepared by reacting tert-butyl chloroformate with 3-amino-3-methylazetidine in the presence of a base such as triethylamine. The resulting tert-butyl 3-amino-3-methylazetidine-1-carboxylate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified by recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Substituted azetidine derivatives.
Hydrolysis: 3-amino-3-methylazetidine-1-carboxylic acid.
Reduction: Reduced azetidine derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
A. Potential Therapeutic Applications
Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and its ability to act as a building block for biologically active compounds. Its derivatives have shown promise in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders .
B. Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of bioactive molecules. For instance, it has been utilized in the preparation of azetidine derivatives that exhibit anti-inflammatory and analgesic properties. These derivatives are synthesized through various reactions involving this compound as a key starting material .
Synthetic Organic Chemistry
A. Building Block for Complex Molecules
In synthetic organic chemistry, this compound is valued for its role as a versatile building block. It can be transformed into various functionalized azetidines through reactions such as alkylation, acylation, and cyclization. This versatility allows chemists to create complex molecules with specific desired properties .
B. Combinatorial Chemistry
The compound is also employed in combinatorial chemistry approaches to generate libraries of azetidine-based compounds. These libraries can be screened for biological activity, facilitating the discovery of new drugs .
Case Studies
A. Synthesis of Anticancer Agents
One notable case study involves the synthesis of azetidine derivatives that target specific cancer cell lines. Researchers have reported using this compound to create compounds that inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
B. Development of Antiviral Agents
Another significant application is in the development of antiviral agents. Researchers have synthesized derivatives from this compound that exhibit activity against viral infections by disrupting viral replication processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and affect the activity of enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1), a pyrrolidine derivative, to highlight the impact of ring size and substituents on properties.
Key Differences and Implications
- Substituent Effects: The methoxyphenyl group in the pyrrolidine derivative enhances aromatic interactions in drug design, while the azetidine’s amino-methyl group offers hydrogen-bonding capabilities.
- Solubility : The hydrochloride salt form of the azetidine derivative improves aqueous solubility, advantageous for formulations requiring high bioavailability.
Stability and Handling
Both compounds require standard precautions (e.g., ventilation, PPE), but the azetidine hydrochloride’s ionic nature necessitates moisture-controlled storage to prevent hydrolysis. The pyrrolidine derivative’s neutral ester form simplifies handling but lacks the azetidine’s salt-enhanced stability .
Notes and Limitations
For comprehensive safety or synthetic data, further consultation with specialized databases (e.g., PubChem, Reaxys) is recommended.
Biological Activity
Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride (CAS No. 193269-78-2) is a compound that has garnered interest in the fields of organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by relevant research findings and data.
This compound has the molecular formula . It is synthesized through the reaction of tert-butyl carbamate with 3-methylazetidine in the presence of hydrochloric acid. This synthesis allows for high yield and purity under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its azetidine ring contributes to structural rigidity, enhancing binding affinity to these targets. The compound may act as an enzyme inhibitor or modulate receptor functions, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound is utilized in studies related to enzyme inhibitors. It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
Anticancer Activity
Preliminary studies suggest that compounds similar to tert-butyl 3-amino-3-methylazetidine-1-carboxylate exhibit anticancer properties. For instance, related azetidine derivatives have demonstrated significant activity against various cancer cell lines, including breast cancer cells (MDA-MB-231). These compounds may induce apoptosis or inhibit cell growth through specific molecular pathways .
Case Studies and Research Findings
Several studies have investigated the biological effects of azetidine derivatives, including this compound. Below are key findings:
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis, particularly in pharmaceutical development. Its structural features allow for further modification to create more complex molecules with potential therapeutic applications. Additionally, its role in studying enzyme inhibitors positions it as a candidate for drug discovery efforts targeting metabolic diseases and cancers.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride?
The synthesis typically involves coupling tert-butyl carbamate derivatives with azetidine intermediates. For example, tert-butyl chloroformate reacts with 3-amino-3-methylazetidine under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent selection (e.g., THF or DCM), and purification via recrystallization or column chromatography .
Q. How does the tert-butyl group influence the compound’s stability during synthesis?
The tert-butyl group acts as a steric protecting group, shielding reactive sites (e.g., the amine) from undesired side reactions. This enhances stability during acidic or basic conditions, allowing selective deprotection in subsequent steps. For instance, the tert-butyl carbamate moiety remains intact during coupling reactions but can be cleaved with HCl in dioxane .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy to confirm stereochemistry and purity (e.g., distinguishing cis/trans isomers).
- HPLC-MS for assessing molecular weight and detecting impurities.
- X-ray crystallography (if crystalline) to resolve absolute configuration.
- Elemental analysis to validate chloride content in the hydrochloride salt .
Advanced Research Questions
Q. How does stereochemistry affect the biological activity of this compound?
Stereochemical configuration (e.g., cis vs. trans) significantly impacts ligand-receptor interactions. For example, in analogs like rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, specific stereoisomers exhibit higher binding affinity to biological targets due to optimized hydrogen bonding and spatial alignment. Racemic mixtures may require chiral separation (e.g., chiral HPLC) to isolate bioactive enantiomers .
Q. What strategies mitigate racemization during synthesis?
Racemization risks arise in amine-containing intermediates. Mitigation methods include:
Q. How can researchers resolve contradictions in solubility data across studies?
Discrepancies often arise from variations in salt form (free base vs. hydrochloride), pH, or purity. For example, the hydrochloride salt enhances aqueous solubility but may precipitate under alkaline conditions. Standardizing experimental conditions (e.g., pH 7.4 buffer for biological assays) and verifying purity via HPLC (>95%) can reconcile data inconsistencies .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key challenges include:
- Yield optimization : Scaling reactions from mg to gram quantities often reduces efficiency due to heat transfer limitations.
- Purification : Transitioning from column chromatography to recrystallization or distillation for cost-effectiveness.
- Regioselectivity : Minimizing byproducts (e.g., over-alkylation) through controlled reagent addition rates .
Q. How does LogP influence the compound’s pharmacokinetic properties?
A LogP value of ~1.75 (as seen in related azetidine derivatives) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Higher LogP may improve blood-brain barrier penetration but increase metabolic instability. Computational modeling (e.g., QSAR) can guide structural modifications to optimize LogP for target tissues .
Q. What mechanisms explain its interactions with biological targets (e.g., enzymes or receptors)?
The primary amine and azetidine ring enable hydrogen bonding with active-site residues (e.g., catalytic aspartate in proteases). In analogs like tert-butyl (3-aminocyclobutyl)carbamate hydrochloride, the rigid cyclobutane ring enforces a specific conformation, enhancing binding affinity. Molecular docking studies and mutagenesis assays can validate interaction sites .
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) may improve reaction rates.
- Catalyst selection : Palladium catalysts for cross-coupling steps.
- In-line analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
